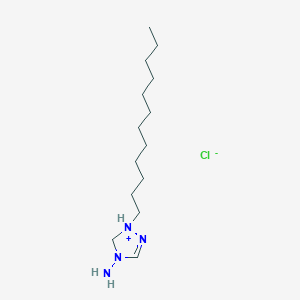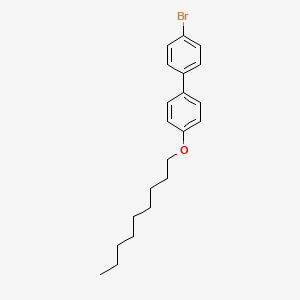![molecular formula C7H10BrLi B14618647 Lithium 7-bromobicyclo[4.1.0]heptan-7-ide CAS No. 57640-05-8](/img/structure/B14618647.png)
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide is a unique organolithium compound characterized by its bicyclic structure. This compound is of significant interest in organic chemistry due to its reactivity and potential applications in various fields. The presence of both lithium and bromine atoms within the bicyclic framework imparts distinctive chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 7-bromobicyclo[4.1.0]heptan-7-ide typically involves the reaction of 7-bromobicyclo[4.1.0]heptane with an organolithium reagent. One common method is the lithiation of 7-bromobicyclo[4.1.0]heptane using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as THF or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as carbonyl compounds, imines, and nitriles are commonly used. The reactions are often conducted at low temperatures to control the reactivity.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield new alkylated bicyclic compounds, while addition reactions with carbonyl compounds can produce alcohols or ketones.
Scientific Research Applications
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and advanced composites.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium 7-bromobicyclo[4.1.0]heptan-7-ide involves the interaction of the lithium atom with various electrophiles. The lithium atom acts as a nucleophile, attacking electrophilic centers and forming new bonds. The bicyclic structure of the compound also plays a role in its reactivity, providing steric and electronic effects that influence the outcome of reactions.
Comparison with Similar Compounds
Similar Compounds
7-Bromobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the lithium atom, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Another related compound with chlorine atoms instead of bromine, leading to variations in chemical behavior.
Tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane:
Uniqueness
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide is unique due to the presence of both lithium and bromine atoms within a bicyclic framework. This combination imparts distinctive reactivity and makes the compound valuable in various chemical transformations and applications.
Properties
CAS No. |
57640-05-8 |
|---|---|
Molecular Formula |
C7H10BrLi |
Molecular Weight |
181.0 g/mol |
InChI |
InChI=1S/C7H10Br.Li/c8-7-5-3-1-2-4-6(5)7;/h5-6H,1-4H2;/q-1;+1 |
InChI Key |
QOEXBXBEJJGMMP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCC2C(C1)[C-]2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)


![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)

![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)


